D-Sorbitol 6-phosphate barium salt is a chemical compound with the molecular formula CHBaOP and a molecular weight of 397.46 g/mol. It is categorized as a sugar phosphate, specifically a derivative of D-sorbitol. This compound plays a significant role in various biochemical processes, particularly in carbohydrate metabolism.
D-Sorbitol 6-phosphate barium salt can be synthesized in laboratory settings and is also available from various chemical suppliers. It is produced through methods that often involve phosphorylating agents and can be scaled for industrial production. The compound is primarily derived from D-sorbitol, which is a sugar alcohol commonly found in many plants.
D-Sorbitol 6-phosphate barium salt is classified under several categories:
The synthesis of D-Sorbitol 6-phosphate barium salt typically involves the phosphorylation of D-sorbitol using agents such as phosphoric acid or phosphorus oxychloride. The reaction conditions are carefully controlled, including pH and temperature, to optimize yield and purity.
The molecular structure of D-Sorbitol 6-phosphate barium salt features a six-carbon sugar backbone with a phosphate group attached at the sixth carbon. The presence of barium ions enhances its solubility in aqueous solutions.
D-Sorbitol 6-phosphate barium salt can participate in various chemical reactions, including:
D-Sorbitol 6-phosphate barium salt primarily targets the enzyme NADPH-dependent sorbitol-6-phosphate dehydrogenase (S6PDH).
Safety data indicates potential risks associated with handling the compound, necessitating appropriate safety measures during use.
D-Sorbitol 6-phosphate barium salt has several scientific applications:
D-Sorbitol 6-phosphate barium salt possesses the well-established empirical formula C₆H₁₃BaO₉P, as consistently documented across multiple chemical databases and commercial sources [2] [3] [6]. This formula represents the coordination complex formed between the organophosphate anion (D-sorbitol 6-phosphate) and the barium cation (Ba²⁺). The molecular architecture comprises a six-carbon sugar alcohol backbone derived from D-sorbitol (D-glucitol), phosphorylated at the C6 position, with the phosphate group's negative charges balanced by the divalent barium cation. The formula explicitly confirms the presence of the barium counterion rather than a proton or alkali metal ion, distinguishing it from the acid form or other salt variants. This specific arrangement is crucial for the compound's solubility properties and biochemical reactivity, particularly in enzymatic studies involving sorbitol metabolism pathways.
Table 1: Atomic Composition of D-Sorbitol 6-Phosphate Barium Salt (C₆H₁₃BaO₉P)
Element | Symbol | Atom Count | Atomic Contribution (%) |
---|---|---|---|
Carbon | C | 6 | 18.14 |
Hydrogen | H | 13 | 3.28 |
Barium | Ba | 1 | 34.52 |
Oxygen | O | 9 | 36.23 |
Phosphorus | P | 1 | 7.79 |
The molecular weight of D-sorbitol 6-phosphate barium salt is 397.46 grams per mole (g/mol), calculated from its empirical formula C₆H₁₃BaO₉P and standardized atomic masses. This value is rigorously confirmed by multiple analytical chemistry sources and supplier specifications [2] [5] [8]. The calculation derives from the sum of the atomic masses: 6 carbon atoms (6 × 12.011 = 72.066), 13 hydrogen atoms (13 × 1.008 = 13.104), 1 barium atom (137.327), 9 oxygen atoms (9 × 16.00 = 144.00), and 1 phosphorus atom (30.974), yielding 72.066 + 13.104 + 137.327 + 144.00 + 30.974 = 397.47 g/mol (minor rounding variations may occur but the accepted value is 397.46 g/mol). This precise molecular weight is critical for stoichiometric calculations in synthetic chemistry, buffer preparation for biochemical assays, and quantitative analytical methods like mass spectrometry. The consistent reporting of this molecular weight across independent sources underscores its reliability as a fundamental physicochemical parameter for this organo-metallic compound.
D-Sorbitol 6-phosphate barium salt exhibits significant stereochemical complexity due to the presence of five chiral centers within its D-sorbitol moiety, specifically at carbons C2, C3, C4, C5, and C6. The IUPAC name [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate explicitly defines the absolute configuration at each chiral carbon, confirming its derivation from D-glucose/D-sorbitol [4] [6]. This specific stereochemistry (2R,3R,4R,5S) is essential for its biological recognition and function as a metabolic intermediate in pathways such as bacterial sorbitol utilization and mammalian polyol metabolism. The chiral centers create a specific three-dimensional structure that dictates its interaction with enzymes like sorbitol-6-phosphate dehydrogenase. The barium salt form preserves this stereochemistry without epimerization when handled under recommended storage conditions (-20°C) [3] [6]. The inherent asymmetry precludes the existence of a meso form and distinguishes it from other sugar phosphate stereoisomers like D-mannitol derivatives. The stereochemical integrity is maintained in the solid-state as a white crystalline or microcrystalline powder [3] [6], although detailed racemization studies under various conditions (pH, temperature) remain an area requiring further investigation.
Table 2: Chiral Center Configuration in D-Sorbitol 6-Phosphate Barium Salt
Carbon Atom | Position in Chain | Stereochemical Configuration | Functional Environment |
---|---|---|---|
C2 | Adjacent to C1 (CH₂OH) | R | -CH(OH)-CH₂OPO₃²⁻ |
C3 | Between C2 and C4 | R | Secondary alcohol |
C4 | Between C3 and C5 | R | Secondary alcohol |
C5 | Between C4 and C6 | S | Secondary alcohol |
C6 | Terminal position | N/A (Prochiral) | -CH₂OPO₃²⁻ (no chiral H) |
Despite extensive physicochemical characterization, publicly available crystallographic data for D-sorbitol 6-phosphate barium salt remains limited. No single-crystal X-ray diffraction (SC-XRD) parameters or unit cell dimensions are reported in the surveyed literature or commercial databases. This gap may stem from challenges in growing diffraction-quality single crystals, potentially due to the compound's hygroscopic nature and complex stereochemistry. However, inferences can be drawn from related compounds. Barium salts of sugar phosphates often form coordination polymers or hydrated crystalline lattices where the barium cation coordinates with multiple phosphate oxygen atoms and hydroxyl groups, creating extended ionic networks. The barium ion (ionic radius ≈ 135 pm for VI coordination) typically exhibits coordination numbers of 8-12 in carbohydrate complexes, potentially involving phosphate oxygens, hydroxyl groups from adjacent molecules, and water molecules. Powder X-ray diffraction (PXRD) patterns, while not explicitly documented in the search results, would likely show characteristic peaks indicative of a crystalline phase distinct from the free acid or other counterion salts. Future research should prioritize single-crystal structure determination to elucidate hydrogen-bonding networks, barium coordination geometry, and the spatial orientation of the sorbitol chain, which would significantly advance understanding of its solid-state behavior and stability.
Although explicit ¹H and ¹³C NMR chemical shift values for D-sorbitol 6-phosphate barium salt are not detailed in the search results, its structural similarity to other sugar phosphates allows for robust spectral predictions. The compound should display characteristic NMR signatures observable in deuterated solvents like D₂O [6]. The ¹H NMR spectrum would feature complex coupling patterns due to multiple chiral centers, with distinct resonances expected for:
The ¹³C NMR spectrum would reveal six carbon resonances, with C6 significantly deshielded (≈ 63-65 ppm) due to the phosphate ester linkage, compared to ≈ 60-62 ppm for non-phosphorylated sorbitol carbons. Carbons C2-C5 would appear between 70-75 ppm, while C1 would resonate near 62-64 ppm [6]. ³¹P NMR would show a single sharp peak characteristic of a phosphate monoester, expected between -1 to +2 ppm, influenced by pH and barium coordination. Two-dimensional techniques (COSY, HSQC, HMBC) would resolve overlapping signals and confirm connectivity. The barium ion may cause slight paramagnetic broadening or minor chemical shift perturbations compared to sodium or potassium salts. NMR remains indispensable for verifying stereochemical purity and detecting potential degradation products like inorganic phosphate or sorbitol.
Infrared Spectroscopy would reveal key functional group vibrations [4] [6]:
The phosphate ester linkage generates a unique fingerprint region (900-1100 cm⁻¹), distinguishable from phosphodiesters or inorganic phosphates. Barium coordination may shift phosphate band positions slightly lower compared to alkali metal salts due to mass effects.
Mass Spectrometry data, while not explicitly reported, would be dominated by the barium cation. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative mode would likely show the deprotonated molecular ion [M-Ba]²⁻ at m/z 198.73 (calculated for C₆H₁₃O₉P²⁻) or the [M-2H+Ba]⁺ cluster in positive mode. Collision-induced dissociation (CID) would yield fragments corresponding to sequential water losses [M-H₂O]⁺, phosphate-related ions (H₂PO₄⁻ at m/z 97), and carbohydrate cleavages. The exact mass of the neutral compound is calculated as 397.934966 Da [Monoisotopic mass] [2] [6], enabling precise identification via high-resolution mass analyzers (Q-TOF, Orbitrap). MALDI-TOF might show [M+Na]⁺ or [M+K]⁺ adducts alongside barium-containing clusters. These spectral signatures collectively provide a definitive fingerprint for identity confirmation and purity assessment.
Table 3: Summary of Key Spectroscopic and Structural Properties
Characterization Method | Key Parameters/Features | Structural Information Revealed |
---|---|---|
¹H NMR (predicted) | H6: dd ~3.8-4.0 ppm; H1: dd ~3.4-3.7 ppm; H2-H5: 3.5-3.9 ppm | Proton coupling networks, stereochemical assignments |
³¹P NMR (predicted) | Single peak: -1 to +2 ppm | Phosphate ester environment, metal interactions |
IR Spectroscopy | ν(P=O): 1260-1300 cm⁻¹; ν(P-O-C): 1020-1100 cm⁻¹ | Phosphate ester bond, metal-oxygen coordination |
High-Resolution MS | [M-Ba]²⁻ (m/z 198.73); Exact Mass: 397.934966 Da | Molecular mass confirmation, fragmentation pattern validation |
Stereochemistry | Chiral Centers: (2R,3R,4R,5S) | Biological activity relevance, enzyme specificity |
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